![molecular formula C13H15NO2S B11714290 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H15NO2S It is characterized by a cyclopentane ring attached to a phenyl group substituted with a methylsulfonyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with a methylsulfonyl group at the meta position.
Cyclopentane Ring Formation: The cyclopentane ring is then attached to the phenyl ring through a carbon-carbon bond formation.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile involves its interaction with molecular targets through its functional groups:
Methylsulfonyl Group: Can participate in hydrogen bonding and other interactions.
Nitrile Group: Acts as a nucleophile in various reactions.
Cyclopentane Ring: Provides structural rigidity and influences the compound’s overall reactivity.
Comparison with Similar Compounds
- 1-[3-(Methylsulfonyl)phenyl]cyclopentane-1-carbonitrile
- 1-(3-Methylsulfonylphenyl)cyclopentane-1-carbonitrile
Comparison: 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methylsulfonyl group
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
RLODBMHNKOYBCS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



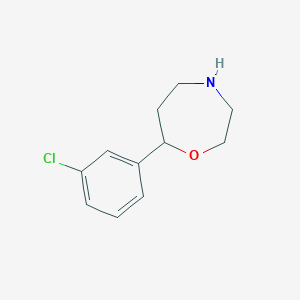
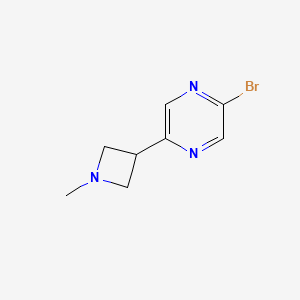
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

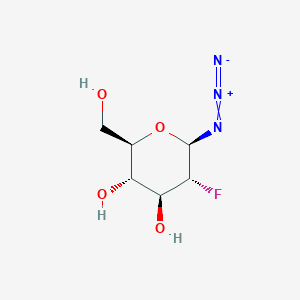
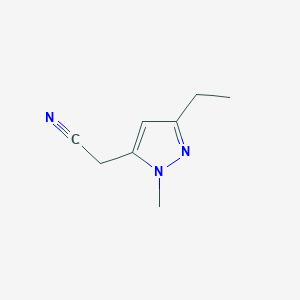
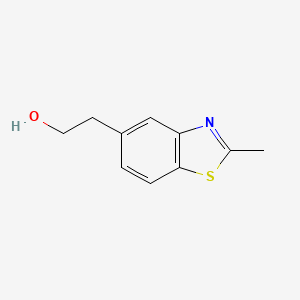
![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)
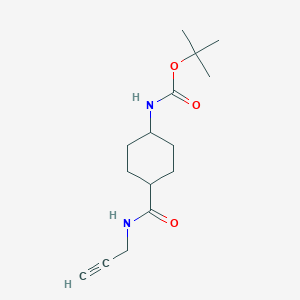
![rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B11714268.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)
